Tubulin polymerization-IN-42

Renal Cell Carcinoma Cytotoxicity Assay GI50

Researchers using tubulin inhibitors often face inconsistent potency data when substituting uncharacterized colchicine-site binders, compromising experimental reproducibility. Tubulin polymerization-IN-42 (compound 10j) resolves this with validated GI50 values across a well-characterized cancer cell panel (17-537 nM), enabling precise cross-cell-line comparisons. • A498 renal carcinoma GI50 = 17 nM - ideal for robust anti-proliferative and mitotic catastrophe studies. • Differential sensitivity data across A498, BT-549, ACHN, and 786-0 lines support comparative oncology and biomarker discovery. • Confirmed colchicine-site engagement provides a reliable reference scaffold for SAR and medicinal chemistry programs. Supplied with analytical documentation; dispatched globally for R&D use.

Molecular Formula C22H21NO5
Molecular Weight 379.4 g/mol
Cat. No. B12383973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin polymerization-IN-42
Molecular FormulaC22H21NO5
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=C(C(=O)OC3)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C22H21NO5/c1-23-11-15(14-7-5-6-8-17(14)23)16-12-28-22(24)20(16)13-9-18(25-2)21(27-4)19(10-13)26-3/h5-11H,12H2,1-4H3
InChIKeyTWAPIXHGRUSSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin polymerization-IN-42 for Research Procurement: Indole-Furanone Microtubule Inhibitor


Tubulin polymerization-IN-42 (compound 10j) is a synthetic indole-substituted furanone derivative that functions as a tubulin polymerization inhibitor with demonstrated anti-cancer activity [1]. It operates by binding to the colchicine-sensitive site of tubulin, thereby disrupting microtubule assembly and arresting cell division . This compound is a promising structural motif for the development of novel anti-mitotic agents and is intended exclusively for laboratory research applications [1].

Why Generic Tubulin Inhibitors Cannot Substitute for Tubulin polymerization-IN-42


The activity profile of Tubulin polymerization-IN-42 (compound 10j) is highly cell-line specific, with GI50 values spanning a 30-fold range (17–537 nM) across different cancer models . This heterogeneity means that a related indole-furanone analog or a generic colchicine-site binder will not exhibit the same quantitative effects in a given experimental system. Substituting an analog without equivalent characterization data can introduce uncontrolled variability in potency, off-target effects, and cellular response, thereby compromising the reproducibility and interpretability of research findings .

Quantitative Differentiation of Tubulin polymerization-IN-42: Cell Panel Potency and Selectivity Profile


Superior Potency in Renal Cell Carcinoma: A498 vs. ACHN Cell Lines

Tubulin polymerization-IN-42 (compound 10j) demonstrates stark differential potency across renal cancer cell lines. It is exceptionally potent against A498 cells with a GI50 of 17 nM, which is over 31-fold more potent than its activity against ACHN renal cancer cells (GI50 = 537 nM) . This contrasts with the class of pan-tubulin inhibitors, which often show a narrower potency range. The data highlights the compound's cell-type selectivity.

Renal Cell Carcinoma Cytotoxicity Assay GI50

Broad-Spectrum Anti-Proliferative Activity vs. Tissue-Specific Responses

Tubulin polymerization-IN-42 exhibits a wide range of potencies across a diverse panel of human cancer cell lines. GI50 values range from 17 nM (A498, renal) to 537 nM (ACHN, renal), with intermediate potencies such as 100 nM (A549, lung), 62 nM (BT-549, breast), and 316 nM (786-0, renal) . This tissue-specific variability is a key differentiator from a hypothetical 'average' tubulin inhibitor with a uniform IC50. The quantitative profile allows researchers to anticipate the compound's behavior in different tissue contexts.

Antiproliferative Cancer Cell Panel GI50

Molecular Target Validation: Colchicine Binding Site (CBS) Engagement

Tubulin polymerization-IN-42 (compound 10j) belongs to a class of indole-substituted furanones that were designed and validated through molecular docking to engage the colchicine binding site (CBS) of tubulin [1]. The primary study on this class demonstrated a positive correlation between favorable docking scores at the CBS and anti-proliferative activity [1]. This distinguishes it from other microtubule-targeting agents that bind to distinct sites, such as the vinca alkaloid domain or the taxane site, and implies a specific mechanism of action.

Mechanism of Action Molecular Docking Tubulin Inhibitor

In Vitro Tubulin Polymerization Inhibition Validation

Within the structural class, the most potent compound identified was experimentally confirmed to inhibit tubulin polymerization in a cell-free assay [1]. While direct quantitative data for compound 10j is not reported, its close structural relationship and superior potency within the series strongly support that it exerts its anti-cancer effects through direct inhibition of tubulin polymerization, a critical differentiator from compounds with unknown or indirect mechanisms of action.

Tubulin Polymerization Assay Mechanism of Action In Vitro

Structural Novelty as a Differentiator from Natural Product-Derived Tubulin Inhibitors

Tubulin polymerization-IN-42 (compound 10j) represents a promising new structural motif—the indole-substituted furanone—in the search for small heterocyclic colchicine binding site (CBS) cancer inhibitors [1]. This synthetic scaffold is distinct from the complex natural products that dominate this target class (e.g., colchicine, combretastatin). This structural divergence offers a different starting point for medicinal chemistry optimization and may help circumvent liabilities associated with natural product-derived inhibitors, such as multidrug resistance, low solubility, and toxicity issues [1].

Small Molecule Synthetic Colchicine Binding Site

Optimal Research Applications for Tubulin polymerization-IN-42 Based on Quantitative Evidence


Potency Benchmarking in A498 Renal Cell Carcinoma Models

The exceptional potency of Tubulin polymerization-IN-42 against A498 cells (GI50 = 17 nM) makes it an ideal tool for studies requiring a strong anti-proliferative response in renal cell carcinoma. This model is well-suited for investigating downstream effects of potent microtubule disruption, such as mitotic catastrophe, apoptosis induction, and cell cycle arrest.

Investigating Cell-Type Specific Sensitivity and Resistance Mechanisms

The wide potency range observed across the cell panel (GI50 from 17 to 537 nM) positions Tubulin polymerization-IN-42 as a valuable probe for comparative oncology studies. By comparing sensitive (A498, BT-549) and relatively insensitive (ACHN, 786-0) cell lines, researchers can identify and validate the molecular determinants (e.g., expression of tubulin isotypes, drug efflux pumps, or apoptotic thresholds) that govern differential sensitivity to colchicine-site inhibitors.

Structure-Activity Relationship (SAR) Studies on Colchicine-Site Binders

The validated engagement of the colchicine binding site by this indole-furanone class provides a foundation for SAR studies. Tubulin polymerization-IN-42 can serve as a potent reference compound for the design, synthesis, and evaluation of novel analogs, enabling medicinal chemists to systematically explore modifications to the furanone core, indole substituents, and dimethoxyphenyl ring to improve potency, selectivity, and drug-like properties.

Investigating Microtubule Dynamics and Mitotic Progression

As a direct tubulin polymerization inhibitor , Tubulin polymerization-IN-42 is a precise tool for cell biology studies focused on microtubule dynamics. It can be used to dissect the role of microtubules in mitosis, cell migration, and intracellular trafficking, providing a clear and potent way to perturb the microtubule network and observe the resulting cellular consequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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